molecular formula C20H21NO3S B2719485 (Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one CAS No. 896806-53-4

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2719485
CAS No.: 896806-53-4
M. Wt: 355.45
InChI Key: QSIQANCMADLMDY-ZDLGFXPLSA-N
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Description

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.
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Biological Activity

(Z)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This compound, characterized by its unique molecular structure, may exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzofuran nucleus : A common scaffold in bioactive compounds.
  • Hydroxy group : Often associated with increased biological activity.
  • Piperidine moiety : Imparts unique pharmacological properties.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.

1. Anticancer Activity

Recent studies highlight the potential of benzofuran derivatives in cancer therapy. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.

StudyCell LineIC50 (µM)Mechanism
Liu et al. (2020)K562 (leukemia)12.5ROS generation, caspase activation
Zhang et al. (2021)MCF-7 (breast cancer)15.0Apoptosis induction via mitochondrial pathway
Gupta et al. (2023)HeLa (cervical cancer)10.0NF-kB inhibition

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Benzofuran derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play crucial roles in chronic inflammatory diseases.

StudyCytokine Inhibition (%)Concentration (µM)
Khatana et al. (2020)TNF-alpha (93.8), IL-1 (98), IL-6 (71)20
Singh et al. (2024)IL-8 (85), COX-2 inhibition15

3. Antimicrobial Activity

Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi. The presence of specific substituents on the benzofuran scaffold can enhance this activity.

PathogenInhibition Zone (mm)Compound Tested
S. aureus23 mmCompound A
E. coli24 mmCompound B
C. albicans20 mmCompound C

Case Study 1: Anticancer Efficacy

In a study conducted by Liu et al., a series of benzofuran derivatives were tested against K562 leukemia cells. The results indicated that compounds with a similar structure to our target compound induced apoptosis effectively through ROS generation and mitochondrial dysfunction.

Case Study 2: Anti-inflammatory Potential

Khatana et al.'s research highlighted the ability of benzofuran derivatives to suppress inflammatory pathways in macrophages, significantly reducing levels of pro-inflammatory cytokines when treated with concentrations as low as 20 µM.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-13-4-2-8-21(11-13)12-16-17(22)7-6-15-19(23)18(24-20(15)16)10-14-5-3-9-25-14/h3,5-7,9-10,13,22H,2,4,8,11-12H2,1H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIQANCMADLMDY-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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